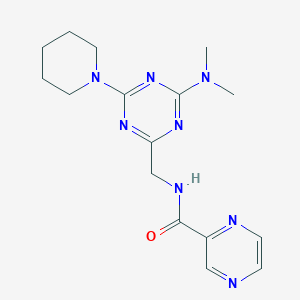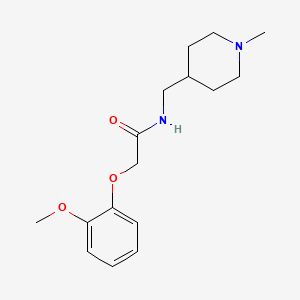
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide” is a compound that belongs to a class of molecules known as coumarin thiazole derivatives . These compounds are of significant interest due to their wide range of biological activities. They have been synthesized with various substituted indole derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst .Molecular Structure Analysis
The structures of these compounds are elucidated by various spectral data such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst also leads to the formation of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectral data such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) highlights an environmentally benign microwave-assisted synthesis method for creating 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds, derived from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide, were found to possess significant antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Raval, Naik, & Desai, 2012).
Cystic Fibrosis Therapy
Yu et al. (2008) discovered that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide and its bithiazole analogues play a crucial role in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By constraining rotation about the bithiazole-tethering, these compounds exhibit improved corrector activity, indicating their potential as therapeutic agents for cystic fibrosis (Yu et al., 2008).
Detection of Cr3+ in Living Cells
Mani et al. (2018) synthesized a probe, 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), capable of detecting Cr3+ ions in living cells. This compound changes color from fluorescent green to colorless upon complexation with Cr3+ ions, demonstrating a quick and significant quenching of fluorescence, which could be useful in environmental and biological monitoring (Mani et al., 2018).
Antimicrobial Polyurethane Coatings
El‐Wahab et al. (2014) developed a coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which was tested for its antimicrobial activity. When incorporated into polyurethane varnishes, this compound exhibited significant antimicrobial effects, suggesting its utility in creating antimicrobial coatings for various applications (El‐Wahab et al., 2014).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. These compounds, particularly 5-arylidene-2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)thiazol-4(5H)-ones, were found to possess potent cytotoxic activity against HaCaT cells (human keratinocytes), indicating their potential in cancer research (Gomha & Khalil, 2012).
Mécanisme D'action
Target of Action
Compounds containing a 1,3-thiazole ring, such as this one, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .
Mode of Action
It’s known that the c2—s1 and c5—s1 bond lengths in the thiazole ring are intermediate between typical c—s single- and double-bond distances, indicating significant electron delocalization . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may interact with various biochemical pathways .
Result of Action
Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may have various effects at the molecular and cellular level .
Orientations Futures
The future directions for research on “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include more in-depth studies on their antimicrobial, antimalerial, and antifungal properties , as well as their potential as α-glucosidase inhibitors to treat diabetes mellitus .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-17(2,3)15(21)19-16-18-12(9-23-16)11-8-10-6-4-5-7-13(10)22-14(11)20/h4-9H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUOONALRFCABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)
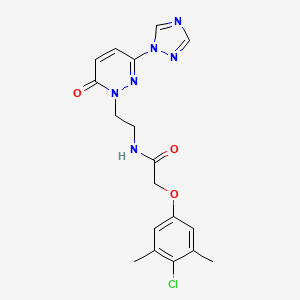
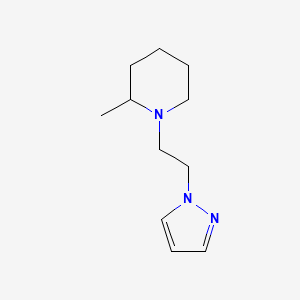
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)
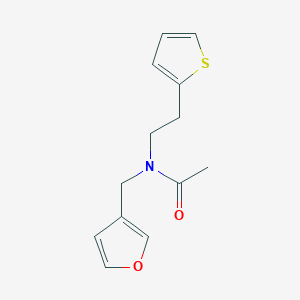
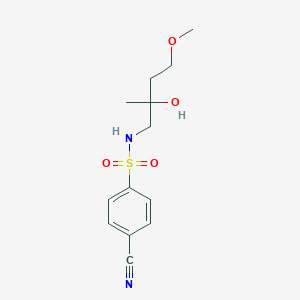
![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)
